molecular formula C11H17N3O2S2 B2905255 4-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034263-04-0

4-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2905255
CAS No.: 2034263-04-0
M. Wt: 287.4
InChI Key: JQDGDXCQPKQNCY-UHFFFAOYSA-N
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Description

4-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C11H17N3O2S2 and its molecular weight is 287.4. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

  • Research has explored the synthesis of heterocyclic compounds using related chemicals. For instance, the study of thiophenylhydrazonoacetates in heterocyclic synthesis utilized similar chemical structures to yield various derivatives, including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004).

Drug Synthesis and Anti-Tumor Agents

  • The synthesis of novel compounds for potential drug applications has been a significant area of research. A study on the synthesis and molecular modeling of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents demonstrates the use of similar chemical structures in developing potential anti-cancer drugs (Nassar et al., 2015).

Photosynthetic Electron Transport Inhibition

  • Compounds like 4-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-1,2,3-thiadiazole-5-carboxamide have been studied for their ability to inhibit photosynthetic electron transport. A study on pyrazole derivatives as photosynthetic electron transport inhibitors reveals the potential of these compounds to function in agricultural applications, such as herbicides (Vicentini et al., 2005).

Synthesis and Auxin Activities

  • The synthesis and evaluation of auxin activities of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia highlight the agricultural and plant biology applications of these compounds. The study by Yue et al. (2010) synthesizes new compounds and evaluates their effects on plant growth and development (Yue et al., 2010).

Antimicrobial and Antifungal Activities

  • Similar compounds have been researched for their potential antimicrobial and antifungal activities. For example, a study on the synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) indicates the effectiveness of these compounds against certain fungal pathogens (Chen et al., 2000).

Properties

IUPAC Name

4-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S2/c1-8-10(18-14-13-8)11(15)12-4-7-17-9-2-5-16-6-3-9/h9H,2-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDGDXCQPKQNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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